molecular formula C11H16N2O B13305110 3-Amino-1-(cyclopentylmethyl)-1,2-dihydropyridin-2-one

3-Amino-1-(cyclopentylmethyl)-1,2-dihydropyridin-2-one

Cat. No.: B13305110
M. Wt: 192.26 g/mol
InChI Key: XUAJCISTBKIDRH-UHFFFAOYSA-N
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Description

3-Amino-1-(cyclopentylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that combines a pyridine ring with an amino group and a cyclopentylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(cyclopentylmethyl)-1,2-dihydropyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with appropriate reagents under controlled conditions. For example, the reaction of a suitable diamine with a cyclopentylmethyl halide in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(cyclopentylmethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted pyridinones.

Scientific Research Applications

3-Amino-1-(cyclopentylmethyl)-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound may serve as a ligand in biochemical assays to study enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(cyclopentylmethyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the cyclopentylmethyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl-methyl-amine: A simpler compound with a similar cyclopentylmethyl group but lacking the pyridine ring.

    3-Amino-1-methylpropyl-ethyl (methyl)amine: Contains an amino group and a similar alkyl chain but differs in the ring structure.

Uniqueness

3-Amino-1-(cyclopentylmethyl)-1,2-dihydropyridin-2-one is unique due to its combination of a pyridine ring with an amino group and a cyclopentylmethyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-amino-1-(cyclopentylmethyl)pyridin-2-one

InChI

InChI=1S/C11H16N2O/c12-10-6-3-7-13(11(10)14)8-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8,12H2

InChI Key

XUAJCISTBKIDRH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CN2C=CC=C(C2=O)N

Origin of Product

United States

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